"Methyl 2-bromopyrimidine-5-carboxylate physical properties"
"Methyl 2-bromopyrimidine-5-carboxylate physical properties"
An In-depth Technical Guide to Methyl 2-bromopyrimidine-5-carboxylate
Introduction: A Versatile Heterocyclic Building Block
Methyl 2-bromopyrimidine-5-carboxylate is a halogenated pyrimidine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, and its strategic functionalization allows for the synthesis of complex molecular architectures. The presence of a bromine atom at the 2-position and a methyl ester at the 5-position provides two distinct and orthogonal reactive handles. This dual functionality makes it an exceptionally valuable intermediate for creating diverse compound libraries, particularly for drug discovery programs targeting a wide range of diseases. This guide provides a comprehensive overview of its physical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development and organic synthesis.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. While some experimental data for Methyl 2-bromopyrimidine-5-carboxylate is not widely published, its properties can be predicted and inferred from related structures and available supplier data.
Table 1: Physicochemical Properties of Methyl 2-bromopyrimidine-5-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 2-bromopyrimidine-5-carboxylate | N/A |
| CAS Number | 1209459-66-4 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | White to light yellow powder/crystal (inferred from isomer) | [3] |
| Melting Point | 149°C (for isomer: Methyl 5-bromopyrimidine-2-carboxylate) | [2][3] |
| Boiling Point | 314.4 ± 34.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol and other organic solvents like DMSO and DMF (inferred from isomer) | [2][4] |
| Storage | Store in an inert atmosphere at room temperature.[2] For long-term stability, storage in a cool, dark place is recommended. |
Reactivity and Synthetic Utility
The synthetic value of Methyl 2-bromopyrimidine-5-carboxylate lies in the differential reactivity of its two functional groups: the bromo substituent and the methyl ester. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the C2-Br bond, making it susceptible to various transformations.
Cross-Coupling Reactions at the C2-Position
The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of its application in building molecular complexity.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for creating biaryl structures. The pyrimidine ring can be coupled with a variety of (hetero)aryl boronic acids, providing access to a vast chemical space.
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Stille Coupling: This reaction involves coupling with organostannanes and is widely applied in the synthesis of complex molecules and natural products.[5]
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyrimidine with various amines. This is a key transformation for synthesizing compounds with potential biological activity, as the amino-pyrimidine scaffold is prevalent in many kinase inhibitors.
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Sonogashira Coupling: The formation of a C-C bond with a terminal alkyne, catalyzed by palladium and copper, introduces an alkynyl moiety, a versatile functional group for further derivatization or as a structural element in its own right.
Below is a generalized workflow illustrating these key cross-coupling reactions.
Caption: Key Cross-Coupling Reactions of Methyl 2-bromopyrimidine-5-carboxylate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr). While less common than cross-coupling for this substrate, strong nucleophiles can displace the bromide under thermal or base-catalyzed conditions. This provides a transition-metal-free alternative for introducing nucleophiles like alkoxides, thiolates, or amines.
Modification of the Ester Group
The methyl ester at the C5 position offers another site for chemical modification, typically performed after transformations at the C2 position.
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Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6] This carboxylic acid is a key intermediate for further functionalization, such as amide bond formation.
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Amide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a diverse library of amides. This is a common strategy in late-stage diversification of drug candidates.
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Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting hydroxymethyl group can be used in subsequent synthetic steps.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example of a standard Suzuki-Miyaura coupling reaction, a fundamental transformation for this class of compounds.
Objective: To synthesize a 2-aryl-pyrimidine derivative from Methyl 2-bromopyrimidine-5-carboxylate.
Materials:
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Methyl 2-bromopyrimidine-5-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
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Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%)
-
Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent system, e.g., Toluene/Water (3:1) or Dioxane/Water
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Methyl 2-bromopyrimidine-5-carboxylate, the arylboronic acid, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylpyrimidine derivative.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Applications in Research and Development
Methyl 2-bromopyrimidine-5-carboxylate is a valuable intermediate primarily in the pharmaceutical and agrochemical sectors.[3]
-
Pharmaceutical Development: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][7] This building block is used in the synthesis of novel compounds for high-throughput screening and as a key intermediate in the synthesis of specific drug targets. For example, related 5-bromopyrimidine derivatives are crucial for synthesizing complement factor D inhibitors for treating autoimmune and inflammatory diseases.[5]
-
Agrochemical Chemistry: The pyrimidine scaffold is also present in many herbicides and fungicides. The ability to easily modify the 2-position of the ring allows for the fine-tuning of a compound's activity and selectivity, aiding in the development of new crop protection agents.[3]
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Materials Science: The rigid, aromatic nature of the pyrimidine ring makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Cross-coupling reactions are used to synthesize extended π-conjugated systems with tailored electronic properties.
Safety and Handling
As a laboratory chemical, Methyl 2-bromopyrimidine-5-carboxylate requires careful handling.
-
Hazard Identification: It is classified as an irritant. According to GHS classifications, it may cause skin irritation (H315), serious eye damage (H318), and may be harmful if swallowed (H302).[1][8][9]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.[11]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.
Conclusion
Methyl 2-bromopyrimidine-5-carboxylate is a high-value synthetic intermediate whose utility is defined by the strategic placement of its bromo and ester functional groups on an electron-deficient pyrimidine core. Its reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the creation of novel and functional chemical entities.
References
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Prof Research. (n.d.). methyl 2-bromopyrimidine-5-carboxylate Market Size, Share, Trend and Forcarst to 2025. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Pipzine Chemicals. (n.d.). Methyl 2-Amino-5-Bromopyridine-3-Carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Link]
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MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
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